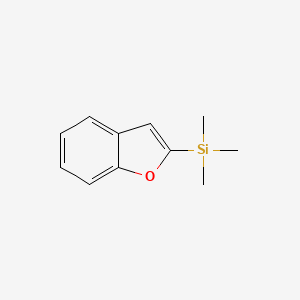

2-(Trimethylsilyl)benzofuran

Description

Significance of Benzofuran (B130515) Scaffolds in Contemporary Organic Synthesis

Benzofuran and its derivatives are heterocyclic compounds that form the core structure of a multitude of natural products and pharmacologically active molecules. researchgate.netnih.gov This structural motif is prevalent in compounds exhibiting a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. nih.govd-nb.infoacs.org For instance, natural products like ailanthoidol (B1236983) and stemofuran A contain the benzofuran core and have garnered attention for their bioactivity. d-nb.info The inherent properties of the benzofuran ring system make it a privileged scaffold in medicinal chemistry and a compelling target for synthetic organic chemists. researchgate.nettandfonline.com The development of methods to synthesize and functionalize benzofurans is crucial for drug discovery and the creation of new organic materials. mdpi.comacs.org

The Strategic Role of Organosilicon Moieties in Heterocyclic Chemistry

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, offer unique advantages in synthetic chemistry. The trimethylsilyl (B98337) (TMS) group, in particular, serves multiple strategic roles. It can function as a robust protecting group that can be readily removed under specific conditions, often with fluoride (B91410) ions or acid. researchgate.net This stability and predictable reactivity are crucial in multi-step syntheses.

Furthermore, silyl (B83357) groups can act as directing groups in metallation reactions. The presence of a silyl group can influence the regioselectivity of lithiation on an aromatic or heterocyclic ring, allowing for functionalization at positions that might otherwise be inaccessible. researchgate.net In the context of benzofuran, installing a TMS group at the 2-position has been shown to prevent the migration of an anion from the intended site of lithiation to the more acidic 2-position, thus ensuring precise functionalization.

Organosilanes are also key participants in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling, where an organosilane couples with an organic halide or triflate. organic-chemistry.orgresearchgate.net This reaction provides a powerful method for forming carbon-carbon bonds, and the use of organosilanes offers an alternative to other organometallic reagents like those based on boron or tin. organic-chemistry.orgnih.gov

Overview of Research Trajectories for 2-(Trimethylsilyl)benzofuran

Research involving this compound primarily focuses on its utility as a versatile synthetic intermediate for creating more complex, substituted benzofurans. Key research areas include its synthesis, its role as a precursor to nucleophilic benzofuran species, and its participation in coupling reactions.

A common route to this compound involves the palladium and copper-catalyzed reaction of 2-halophenols with ethynyltrimethylsilane. researchgate.net This method allows for the construction of the silylated benzofuran core, which can then be elaborated upon.

One of the most significant applications of this compound is its use as a masked 2-benzofuranyl anion. Treatment with an organolithium reagent, such as n-butyllithium, generates 2-lithiobenzofuran. taylorfrancis.com The TMS group at the 2-position is crucial here; if the position were unsubstituted, lithiation at another site would be followed by rapid migration of the anion to the more acidic C-2 position. By starting with the 2-silylated derivative, deprotonation can be directed to other positions, or the silyl group can be cleaved to generate the 2-lithiated species directly for subsequent reaction with various electrophiles. researchgate.nettaylorfrancis.com

Table 1: Generation and Reaction of 2-Lithiobenzofuran with Electrophiles

| Precursor | Reagents | Electrophile (E) | Product | Yield | Reference |

| Benzofuran | n-BuLi, TMEDA | RCHO | 2-Substituted-benzofuran | Moderate | taylorfrancis.com |

| 2-Bromobenzofuran | n-BuLi | RCHO | 2-Substituted-benzofuran | Good | taylorfrancis.com |

| This compound | MeLi | RCHO | 2-Substituted-benzofuran | Good | researchgate.net |

The compound also serves as a building block for 2,3-disubstituted benzofurans. For example, a palladium-catalyzed three-component reaction of a 2-iodophenol (B132878), a terminal alkyne, and an aryl iodide can be employed to construct the benzofuran ring with substituents at the 2- and 3-positions in a single pot. nih.gov The use of 2-[(trimethylsilyl)ethynyl]phenol in photoredox-catalyzed reactions has been shown to yield 2,3-diarylbenzofurans exclusively. cam.ac.uk

Furthermore, this compound and its derivatives are valuable partners in cross-coupling reactions. While direct Hiyama coupling of this compound is less common, the principle has been widely applied to other silylated heterocycles, demonstrating the potential for C-C bond formation at the silylated position. organic-chemistry.orgresearchgate.netmdpi.com More frequently, the silyl group is used to facilitate other transformations, such as Sonogashira coupling, prior to or after the formation of the benzofuran ring, as seen in the synthesis of various natural product analogues. nih.govd-nb.infomdpi.com

The synthesis of natural product analogues is a significant driver of research in this area. For instance, functionalized benzofuran synthons, prepared using strategies that could involve silyl intermediates, are key components in the synthesis of analogues of salvianolic acid C, which are investigated for their antioxidant properties. nih.govresearchgate.netnih.govresearchgate.net Similarly, the total synthesis of resveratrol (B1683913) oligomers like (±)-ampelopsin B has utilized synthetic routes where benzofuran precursors are constructed and functionalized, a strategy where this compound could serve as a key intermediate. d-nb.infoacs.orgresearchgate.netcnr.it

Table 2: Selected Palladium-Catalyzed Reactions for Benzofuran Synthesis

| Reaction Type | Reactants | Catalyst System | Product Type | Yield Range | Reference |

| Sonogashira/Cyclization | 2-Iodophenol, Terminal Alkyne, Aryl Iodide | PdCl₂(dppf), CuI | 2,3-Disubstituted Benzofuran | Good-Excellent | researchgate.netnih.gov |

| C-H Arylation | Benzofuran, Arylboronic Acid | Pd(OAc)₂, Cu(OAc)₂ | 2-Arylbenzofuran | Moderate-High | mdpi.com |

| Hiyama-type Alkynylation | Iodophenol, Triethoxysilylalkyne | Pd ADC complex, NaOH | 2-Substituted Benzofuran | 14-57% | mdpi.com |

Finally, the straightforward desilylation of this compound to provide the parent benzofuran is an important transformation, allowing the TMS group to be used as a temporary placeholder during a synthetic sequence.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-yl(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKDHLDVXMUSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Trimethylsilyl Benzofuran and Its Functionalized Derivatives

Direct Synthetic Approaches to 2-(Trimethylsilyl)benzofuran Core Structures

Direct approaches focus on constructing the silylated benzofuran (B130515) skeleton in a highly convergent manner, often from readily available starting materials.

Trimethylsilylacetylene (B32187) is a commercially available and highly effective building block for introducing the 2-(trimethylsilyl)ethynyl moiety, which is the direct precursor to the this compound ring system upon cyclization.

The Sonogashira coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction has been extensively applied to the synthesis of 2-substituted benzofurans. researchgate.netmdpi.com The typical procedure involves the palladium-catalyzed coupling of an o-halophenol, most commonly an o-iodophenol, with trimethylsilylacetylene. koreascience.krresearchgate.netbeilstein-journals.org The reaction is typically co-catalyzed by a copper(I) salt, such as copper iodide (CuI), and carried out in the presence of a base, like an amine (e.g., triethylamine), which also serves as the solvent. rsc.orgnih.gov

The process occurs in a sequential, often one-pot, manner. First, the palladium/copper catalytic system facilitates the coupling of the o-halophenol with trimethylsilylacetylene to form a 2-((trimethylsilyl)ethynyl)phenol (B3057508) intermediate. This intermediate then undergoes an intramolecular 5-endo-dig cyclization, where the phenolic oxygen attacks the internal carbon of the alkyne, to form the benzofuran ring. nih.gov The use of o-iodophenols is generally preferred over bromophenols as they are more reactive in the initial oxidative addition step to the palladium(0) catalyst. rsc.org

Table 1: Examples of Sonogashira Coupling/Cyclization for this compound Synthesis

| o-Halophenol | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |

| 2-Iodophenol (B132878) | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Good | rsc.org |

| Substituted 2-Iodophenols | Trimethylsilylacetylene | Pd/C / CuI / PPh₃ | Et₃N / MeOH | Good | researchgate.net |

| 2-Iodophenol | Trimethylsilylacetylene | Pd(OAc)₂-NCB | K₂CO₃ / DMF | High | koreascience.kr |

Note: "NCB" refers to nano-sized carbon balls, a heterogeneous catalyst support.

Palladium-catalyzed heteroannulation represents a highly efficient domino process for constructing the benzofuran ring from o-iodophenols and terminal alkynes in a single synthetic operation. researchgate.netclockss.org This strategy is mechanistically similar to the Sonogashira coupling followed by cyclization but is viewed as a single, seamless transformation. These methods are prized for their atom economy and procedural simplicity. clockss.org

Various catalytic systems have been developed to optimize this heteroannulation. Some protocols operate under copper-free and ligand-free conditions, which simplifies the purification process and reduces the environmental impact. koreascience.kr For instance, a recyclable catalyst consisting of palladium supported on nano-sized carbon balls (Pd-NCB) has been shown to be effective for the reaction between o-iodophenol and various terminal alkynes, including those with silyl (B83357) groups, to afford 2-substituted benzofurans. koreascience.kr The reaction proceeds cleanly, and the heterogeneous catalyst can be recovered and reused multiple times without a significant loss of activity. koreascience.kr Other research has focused on developing highly active palladium complexes that can catalyze the coupling and cyclization under mild conditions, expanding the functional group tolerance of the reaction. mdpi.com

An alternative synthetic route involves the direct functionalization of a pre-formed benzofuran molecule. This approach is particularly useful for creating derivatives from existing benzofuran-containing compounds.

Reductive silylation involves the reduction of the benzofuran ring to generate a reactive anionic intermediate, which is then trapped by a silyl electrophile like chlorotrimethylsilane. Research has shown that the regioselectivity of this reaction is highly dependent on the substitution pattern of the benzofuran ring. For instance, the reductive silylation of benzofurans bearing an electron-withdrawing group at the 2-position (such as an acetyl group) with magnesium metal preferentially yields 3-silylated benzofurans after subsequent re-aromatization. nih.govacs.orgacs.org

However, to achieve 2-silylation, a different strategy involving deprotonation can be employed. The C2-proton of benzofuran is the most acidic, allowing for regioselective deprotonation at this position using a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium). The resulting 2-lithiobenzofuran intermediate can then be quenched with an electrophilic silicon source, such as trimethylsilyl (B98337) chloride, to install the trimethylsilyl group specifically at the 2-position. researchgate.net This method is effective and provides direct access to the desired product. It has also been noted that the presence of a 2-trimethylsilyl group can prevent subsequent anion migration upon further lithiation, highlighting its utility as a blocking group. researchgate.net

Direct C-H silylation via transition-metal catalysis represents a modern and atom-economical approach to forming carbon-silicon bonds, avoiding the need for pre-functionalized substrates like organolithium or Grignard reagents. sciengine.com For benzofuran, the C2-H bond is the most reactive site for such transformations due to its higher acidity. scispace.com

Iridium and rhodium-based catalysts have been successfully employed for the direct silylation of the benzofuran C2-H bond. sciengine.comscispace.com In one approach, an iridium(I)/N-heterocyclic carbene (NHC) complex catalyzes the reaction between benzofuran and a silylborane reagent like Ph₂MeSi–BMes₂. While the primary product is the borylated benzofuran, a silylated side product is also formed. scispace.com More direct methods have been developed using rhodium catalysts, which can functionalize the C2-H bond of heterocycles like indole (B1671886) and benzofuran with high regioselectivity (>97:3 for the 2-position). sciengine.com These reactions typically involve a hydrosilane as the silicon source and a hydrogen acceptor to facilitate the catalytic cycle, offering a direct and efficient pathway to this compound under relatively mild conditions. sciengine.com

Table 2: Direct C-H Silylation of Benzofuran

| Substrate | Silylating Agent | Catalyst System | Key Features | Reference |

| Benzofuran | Hydrosilane | Rhodium complex / Phosphine (B1218219) ligand | High regioselectivity for C2-position (>97:3) | sciengine.com |

| Benzofuran | Ph₂MeSi–BMes₂ | [Ir(cod)(IMes)]Cl / K(OtBu) | Silylation observed as a side reaction to C-H borylation | scispace.com |

Installation of the Trimethylsilyl Group onto Pre-formed Benzofuran Rings

Synthesis of Diversely Substituted this compound Analogues

The creation of a library of diversely substituted this compound analogues relies heavily on the strategic application of modern synthetic methodologies. Transition metal-catalyzed reactions have emerged as a cornerstone in this field, providing efficient and selective pathways to these valuable compounds.

Transition Metal-Catalyzed Cyclization and Coupling Protocols

A variety of transition metals, including palladium, copper, gold, iron, and rhenium, have been successfully employed to catalyze the formation of the benzofuran ring system and to introduce functional groups onto the this compound scaffold. These catalytic systems enable a range of transformations, from cyclization and annulation reactions to cross-coupling and functionalization processes.

Palladium catalysis is a powerful and versatile tool for the synthesis of 2-substituted and 2,3-disubstituted benzofurans. acs.orgnih.gov One common strategy involves the reaction of o-ethynylphenols with various unsaturated halides or triflates. acs.org This palladium-catalyzed coupling, followed by an in-situ cyclization, provides a direct route to 2-vinyl- and 2-arylbenzo[b]furans. acs.org To circumvent the formation of 2,3-disubstituted byproducts, alternative procedures utilizing o-((trimethylsilyl)ethynyl)phenyl acetates as starting materials have been developed. acs.orgresearchgate.net These methods involve either a stepwise palladium-catalyzed coupling followed by hydrolysis or a one-pot coupling/cyclization protocol. acs.org

Palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have also been shown to produce a variety of benzofuran compounds. nih.gov Furthermore, palladium catalysis has been instrumental in the dearomatization of benzofurans to access chiral 2,3-dihydrobenzofuran (B1216630) derivatives. nih.gov The reaction of 2-((trimethylsilyl)ethynyl)arenes can also lead to the formation of 2-allylbenzofuran derivatives. researchgate.net

| Starting Material | Reagent | Catalyst System | Product | Ref |

| o-Ethynylphenols | Unsaturated halides or triflates | Pd(OAc)2(PPh3)2, CuI, Et3N | 2-Vinyl- and 2-arylbenzo[b]furans | acs.org |

| o-((Trimethylsilyl)ethynyl)phenyl acetates | Unsaturated halides or triflates | Pd(PPh3)4, Et3N, n-Bu4NF | 2-Vinyl- and 2-arylbenzo[b]furans | acs.org |

| Phenols | Alkenylcarboxylic acids | Palladium catalyst | 2,3-Disubstituted benzofurans | nih.gov |

| Benzofurans | Aryl diazonium salts and boronic acids | Palladium catalyst with chiral BiOx and achiral fumarate (B1241708) ligands | Chiral 2,3-diarylated dihydrobenzofurans | nih.gov |

| 2-((Trimethylsilyl)ethynyl)arenes | Allyl carbonates | Palladium catalyst | 2-Allylbenzofuran derivatives | researchgate.net |

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of benzofurans. Copper(I)-catalyzed coupling of o-iodophenols and aryl acetylenes is a well-established method for producing 2-arylbenzo[b]furans. researchgate.net This approach often serves as a key step in the synthesis of biologically active molecules. researchgate.net Copper-mediated oxidative annulation of phenols with unactivated internal alkynes represents another significant advancement, providing a novel strategy for benzofuran synthesis. rsc.org Mechanistic studies suggest a process involving reversible electrophilic carbocupration of the phenol (B47542) followed by alkyne insertion and cyclization. rsc.org

Furthermore, copper catalysts have been successfully used in the cyclization of 2-(2,2-dibromovinyl)-phenols to generate 2-bromobenzofurans, which are valuable intermediates for further functionalization. mdpi.com More complex, one-pot procedures involving copper catalysis have also been developed, such as the domino C-C/C-O coupling reaction between 1-bromo-2-iodobenzenes and β-keto esters to yield 2,3-disubstituted benzofurans. rsc.org

| Starting Material | Reagent | Catalyst System | Product | Ref |

| o-Iodophenols | Aryl acetylenes | Copper(I) catalyst | 2-Arylbenzo[b]furans | researchgate.net |

| Phenols | Unactivated internal alkynes | Copper catalyst | Benzofuran derivatives | rsc.org |

| 2-(2,2-Dibromovinyl)-phenols | Copper catalyst | 2-Bromobenzofurans | mdpi.com | |

| 1-Bromo-2-iodobenzenes | β-Keto esters | SBA-15-NHC-CuI | 2,3-Disubstituted benzofurans | rsc.org |

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including functionalized benzofurans. acs.orgrsc.org Gold catalysts, known for their carbophilic nature, can activate alkynes towards nucleophilic attack. mdpi.com A notable application is the synthesis of 3-bromo-2-silylbenzofurans through the intramolecular activation of a strong Si-O bond. researchgate.net This reaction proceeds via a gold-vinylidene complex generated in situ from a 1-bromoalkyne. researchgate.net

Cooperative gold/photoredox catalysis has been utilized for the two-fold arylation of TMS-terminated alkynols, such as 2-[(trimethylsilyl)ethynyl]phenol, to selectively produce 2,3-diarylbenzofurans. mdpi.com Gold catalysts have also been employed in the cyclization of o-alkynylphenols to form borylated benzofurans. mdpi.com Furthermore, gold-catalyzed intramolecular α-alkenylation of furans has been developed to synthesize seven-membered-ring-fused furans. pku.edu.cn

| Starting Material | Reagent/Conditions | Catalyst System | Product | Ref |

| o-Silyloxyphenyl-1-bromoalkynes | Intramolecular cyclization | Gold catalyst | 3-Bromo-2-silylbenzofurans | researchgate.net |

| 2-[(Trimethylsilyl)ethynyl]phenol | Arylating agent, light | Cooperative gold/photoredox catalyst | 2,3-Diarylbenzofurans | mdpi.com |

| o-Alkynylphenols | Boron source | Gold catalyst | Borylated benzofurans | mdpi.com |

| β-Yne-furans | Intramolecular cyclization | Gold catalyst | Seven-membered-ring-fused furans | pku.edu.cn |

Iron, as an earth-abundant and low-toxicity metal, has gained significant attention as a catalyst in organic synthesis. chinesechemsoc.orgrsc.org Iron(III)-catalyzed one-pot procedures have been developed for the synthesis of benzo[b]furans from simple 1-aryl- or 1-alkylketones. researchgate.netacs.org This methodology involves a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed intramolecular O-arylation. researchgate.netacs.org This approach has been successfully applied to the synthesis of several natural products. acs.org

Iron catalysts have also been utilized in the skeletal editing of benzofurans through boron insertion and silicon migration, offering a novel route to cyclic boronic acids and arylalkenes bearing silicon groups. chinesechemsoc.org Additionally, iron(III) chloride has been shown to mediate the intramolecular cyclization of electron-rich aryl ketones to form the benzofuran ring via direct oxidative aromatic C–O bond formation. mdpi.com

| Starting Material | Reagent/Conditions | Catalyst System | Product | Ref |

| 1-Aryl- or 1-alkylketones | Halogen source, base | Iron(III) catalyst (for halogenation), Iron or Copper catalyst (for O-arylation) | Benzo[b]furans | researchgate.netacs.org |

| Benzofuran derivatives | Boron source | Iron catalyst | Cyclic boronic acids and silicon-containing arylalkenes | chinesechemsoc.org |

| Electron-rich aryl ketones | Oxidant | Iron(III) chloride | Benzofurans | mdpi.com |

Rhenium catalysts have demonstrated utility in the synthesis of substituted benzofurans, although their application is less common compared to other transition metals. mdpi.comresearchgate.net Rhenium-catalyzed carboalkoxylation and carboamination of alkynes provide an efficient route to C3-substituted benzofurans. mdpi.comresearchgate.net Mechanistic studies suggest that rhenium acts as a π-acid catalyst to activate the alkyne, which is followed by a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement. mdpi.comresearchgate.net

A sequential reaction protocol involving a Friedel-Crafts alkylation of phenols with cinnamyl alcohols catalyzed by Re₂O₇, followed by a Pd(II)-catalyzed oxidative annulation, has been developed for the synthesis of functionalized 2-benzyl benzofurans. mdpi.com Rhenium catalysts have also been employed in glycosylation reactions of furanoside derivatives, showcasing their potential in transformations involving furan-containing scaffolds. nih.govacs.org

| Starting Material | Reagent/Conditions | Catalyst System | Product | Ref |

| Alkynes | Carboalkoxylation/carboamination | Rhenium catalyst | C3-Substituted benzofurans | mdpi.comresearchgate.net |

| Phenols, Cinnamyl alcohols | Sequential Friedel-Crafts alkylation and oxidative annulation | Re₂O₇ (for alkylation), Pd(II) catalyst (for annulation) | 2-Benzyl benzofurans | mdpi.com |

| Furanoside derivatives | Nucleophiles (e.g., allylsilanes) | Oxo-rhenium catalyst | Anomeric carbon-functionalized furanosides | nih.govacs.org |

Nickel-Catalyzed Approaches

Nickel-catalyzed reactions provide a versatile method for synthesizing substituted benzofurans. One approach involves the intramolecular nucleophilic addition of aryl halides to aryl ketones, catalyzed by nickel. thieme.de This method is effective for a range of substrates with both electron-donating and electron-withdrawing groups, yielding 3-aryl benzofurans in moderate to good yields. thieme.de

Another significant nickel-catalyzed method is the cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org This reaction proceeds through the activation of the aromatic C–F bond, a challenging transformation due to the high bond dissociation energy of C-F bonds. beilstein-journals.org The use of a Ni(cod)₂ catalyst with a PCy₃ ligand allows the reaction to occur under mild conditions, even at room temperature, to produce a variety of 2-arylbenzofurans. beilstein-journals.org An interesting aspect of this method is its orthogonality with palladium catalysis; a palladium catalyst can selectively activate a C-Br bond in the presence of a C-F bond, and the resulting product can then undergo nickel-catalyzed C-F activation. beilstein-journals.org

Additionally, nickel catalysis, in conjunction with photoredox catalysis, can be used for C(sp³)–H alkylation and arylation reactions. researchgate.net This synergistic approach allows for the direct functionalization of amides and thioethers with aryl or alkyl halides. researchgate.net Furthermore, electrochemically enabled nickel catalysis facilitates the C–N cross-coupling of aryl halides with trimethylsilyl azides to produce aryl amines, which are important precursors in various chemical industries. rsc.org

Metal-Free and Organocatalytic Strategies

Brønsted Acid-Catalyzed Cascade Reactions

Brønsted acids are effective catalysts for cascade reactions that form benzofuran structures. mdpi.com One such method involves the reaction of salicyl alcohols with furans to produce substituted benzofurans through the formation of 2-(2-hydroxybenzyl)furans, which then rearrange. mdpi.com Another protocol utilizes the reaction of bis[(trimethylsilyl)oxy]cyclobutene with various phenols. researchgate.netnih.gov This one-pot, metal-free process proceeds under mild conditions via a nucleophilic addition and a carbocyclic rearrangement cascade. researchgate.net These methods are valuable for synthesizing complex molecules, including those with applications as serotonin (B10506) receptor agonists. nih.gov

Interrupted Pummerer Reactions

A novel approach to synthesizing functionalized benzofurans involves the interrupted Pummerer reaction of alkynyl sulfoxides with phenols. nih.govrsc.orgrsc.org This method is advantageous due to the ready availability of the starting materials. nih.gov The reaction is initiated by the electrophilic activation of the alkynyl sulfoxide (B87167) with an activator like trifluoroacetic anhydride (B1165640) (TFAA), followed by a nucleophilic attack from the phenol. nih.govacs.org A subsequent sigmatropic rearrangement and deprotonation lead to the formation of the benzofuran ring. nih.gov This strategy allows for the synthesis of a wide variety of multisubstituted benzofurans. rsc.orgrsc.org

Michael Addition-Intramolecular SuFEx Click Reactions

The synthesis of δ-sultone-fused benzofurans can be achieved through an organocatalytic tandem reaction involving a Michael addition followed by an intramolecular sulfur(VI)-fluoride exchange (SuFEx) click reaction. chemrxiv.orgchemrxiv.org In this process, β-arylethenesulfonyl fluorides react with benzofuran-3(2H)-ones in the presence of an organocatalyst like 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine (BTMG) and 4Å molecular sieves, which act as an HF scavenger. chemrxiv.orgchemrxiv.orgresearchgate.net This method produces δ-sultone-fused benzofurans in high yields. chemrxiv.orgresearchgate.net Density functional theory (DFT) calculations have indicated that the Michael addition is the rate-determining step in this reaction sequence. chemrxiv.orgchemrxiv.org

Photoredox-Catalyzed Two-Fold Arylation

A cooperative gold and photoredox-catalyzed two-fold arylation of TMS-terminated alkynols with arenediazonium salts provides a pathway to 2,3-diarylbenzofurans. researchgate.net This domino reaction is initiated by light and involves the initial C(sp) arylation of the alkynol. researchgate.net The use of 2-[(trimethylsilyl)ethynyl]phenol as the starting material exclusively yields 2,3-diarylbenzofurans. researchgate.net The mechanism is thought to proceed through arylgold(III) intermediates and a series of single electron transfer processes. researchgate.net Photoredox catalysis, in general, offers a powerful tool for C(sp²)–H bond functionalization under mild conditions, often at room temperature, by generating radical species that can undergo regioselective addition to arenes and heteroarenes. sci-hub.se

Intramolecular Cyclization Approaches for Benzofuran Ring Construction

Intramolecular cyclization is a common and effective strategy for constructing the benzofuran ring system. sioc-journal.cn These reactions can be promoted by various catalysts, including transition metals and acids, or can proceed under metal-free, base-catalyzed conditions.

One prominent method is the transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols. rsc.org Using a readily available base like cesium carbonate (Cs₂CO₃), a variety of 2-aryl and 2-alkyl substituted benzofurans can be synthesized in good to excellent yields under mild conditions. This approach is scalable and presents a practical route to these derivatives. rsc.org

Palladium-catalyzed intramolecular cyclization of o-alkynylphenols is another well-established route. nih.gov Additionally, a palladium-catalyzed domino cyclization/coupling protocol has been used for the synthesis of benzofuran natural products. mdpi.com Copper-catalyzed cyclization of 2-(2,2-dibromovinyl)-phenols has also been employed to generate 2-bromobenzofurans, which are useful intermediates. mdpi.com

Furthermore, an SₙAr/intramolecular cyclization cascade sequence provides a metal-free pathway to 2-substituted benzofurans. rsc.org In this reaction, an ortho-alkynyl-substituted aromatic ring is activated for nucleophilic aromatic substitution (SₙAr), and the subsequent intramolecular 5-endo-dig cyclization of the nucleophile onto the acetylene (B1199291) moiety forms the benzofuran ring. This method tolerates bromo and chloro substituents and can be performed in water or DMSO-water mixtures. rsc.org

The table below summarizes various intramolecular cyclization strategies for benzofuran synthesis.

| Starting Material | Catalyst/Reagent | Key Transformation | Product | Reference |

| 2-ynylphenols | Cesium Carbonate (Cs₂CO₃) | Base-catalyzed intramolecular cyclization | 2-substituted benzofurans | rsc.org |

| o-alkynylphenols | Palladium catalyst | Transition-metal-catalyzed intramolecular cyclization | Substituted benzofurans | nih.gov |

| 2-(2,2-dibromovinyl)-phenols | Copper catalyst | Copper-catalyzed cyclization | 2-bromobenzofurans | mdpi.com |

| ortho-alkynyl-substituted aromatic ring with a leaving group | Nucleophile (e.g., phenol) | SₙAr/intramolecular cyclization cascade | 2-substituted benzofurans | rsc.org |

| 2-[(trimethylsilyl)ethynyl]phenol | Gold/Photoredox catalyst | Two-fold arylation and cyclization | 2,3-diarylbenzofurans | researchgate.net |

| bis[(trimethylsilyl)oxy]cyclobutene and phenols | Brønsted acid | Nucleophilic addition-carbocyclic rearrangement cascade | 3-(2-bromoethyl)benzofurans | researchgate.netnih.gov |

| Alkynyl sulfoxides and phenols | Trifluoroacetic anhydride (TFAA) | Interrupted Pummerer reaction | Functionalized benzofurans | nih.govrsc.orgrsc.org |

Intermolecular Cyclization Strategies

Intermolecular cyclization strategies are fundamental to the synthesis of benzofurans, often involving the coupling of two separate fragments to construct the heterocyclic ring system. A prominent approach involves a palladium and copper co-catalyzed Sonogashira coupling reaction between terminal alkynes and iodophenols, which, after the initial coupling, undergoes an intramolecular cyclization to yield the benzofuran core. nih.govacs.org For this reaction, the use of a cocatalyst like copper iodide (CuI) alongside a palladium catalyst such as (PPh₃)PdCl₂ in a base and solvent like triethylamine (B128534) is often crucial for the reaction to proceed and achieve high yields. nih.govacs.org

A more advanced and selective method utilizes a cooperative gold/photoredox-catalyzed twofold arylation of silyl-terminated alkynols like 2-[(trimethylsilyl)ethynyl]phenol. mdpi.com This process allows for the synthesis of 2,3-diarylbenzofurans. The reaction mechanism is believed to proceed via an initial C(sp) arylation, mediated by arylgold(III) species and a series of single electron transfer events. mdpi.com The use of a trimethylsilyl (TMS) protecting group on the alkyne is particularly effective for this transformation, whereas terminal alkynes tend to result in poor yields and bulkier silyl groups like triisopropylsilyl (TIPS) can be unproductive. mdpi.com

Another strategy involves the palladium-catalyzed reaction of 2-(phenylethynyl)phenol (B13115910) with N-(2-iodophenyl)-N-methylmethacrylamides. nih.govacs.org This ligand-free synthesis employs a palladium-tetrakis(triphenylphosphine) catalyst and leads to aryl furanylation of the alkene, producing various benzofuran derivatives. The proposed mechanism involves an oxidative addition followed by cyclization through an intramolecular Heck reaction. nih.govacs.org

Table 1: Overview of Intermolecular Cyclization Strategies

| Strategy | Key Reactants | Catalyst/Reagents | Key Features | Citation |

|---|---|---|---|---|

| Sonogashira Coupling / Intramolecular Cyclization | Terminal Alkynes, o-Iodophenols | (PPh₃)PdCl₂, CuI, Triethylamine | CuI as a cocatalyst is essential for high yields (84–91%). | nih.govacs.org |

| Cooperative Gold/Photoredox Catalysis | 2-[(trimethylsilyl)ethynyl]phenol, Aryl Source | Gold Catalyst, Photoredox Catalyst | Selective synthesis of 2,3-diarylbenzofurans; TMS group is optimal. | mdpi.com |

| Palladium-Catalyzed Aryl Furanylation | 2-(phenylethynyl)phenol, N-(2-iodophenyl)-N-methylmethacrylamides | Palladium-tetrakis(triphenylphosphine), Lithium tert-butoxide | Ligand-free conditions; proceeds via an intramolecular Heck reaction. | nih.govacs.org |

Benzannulation Tactics

Benzannulation tactics are convergent strategies that construct the aromatic ring of the benzofuran from acyclic or non-aromatic precursors, often installing multiple substituents in a single step. nih.gov These methods are highly efficient for creating highly substituted benzenoid compounds. nih.gov

One powerful benzannulation strategy involves the reaction of vinylketenes with ynamides. nih.gov The vinylketenes can be generated in situ from the 4π electrocyclic ring-opening of cyclobutenones. nih.govmit.edu This process unfolds through a cascade of four pericyclic reactions to produce a multiply substituted aniline (B41778) derivative, which can serve as a precursor for the benzofuran ring system. nih.gov This method is particularly effective, and ynamides bearing unsaturated substituents react efficiently with various cyclobutenones to give the desired aniline derivatives in good to excellent yields. nih.gov

Another notable approach is a Lewis acid-promoted Domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds. nih.gov This novel synthetic route is catalyzed by boron trifluoride diethyl etherate in the presence of a base. The reaction proceeds through a sequence of Lewis-acid-promoted propargylation, followed by a potassium carbonate-mediated intramolecular cyclization, isomerization, and finally, benzannulation to afford benzofuran derivatives in high yields (75–91%). nih.gov This strategy has been successfully applied to the synthesis of naturally occurring eustifoline D analogues. nih.gov

Table 2: Key Benzannulation Tactics for Benzofuran Synthesis

| Tactic | Key Precursors | Catalyst/Reagents | Mechanism Highlights | Citation |

|---|---|---|---|---|

| Vinylketene-Ynamide Annulation | Cyclobutenones (vinylketene source), Ynamides | Thermal conditions | Cascade of four pericyclic reactions to form highly substituted anilines. | nih.gov |

| Lewis Acid-Promoted Domino Reaction | 2,4-Diyn-1-ols, Dicarbonyl compounds | Boron trifluoride diethyl etherate, Potassium carbonate | Involves propargylation, intramolecular cyclization, isomerization, and benzannulation. | nih.gov |

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecule synthesis, as they allow for the combination of multiple reaction steps without the need to isolate intermediates. nih.govresearchgate.netrsc.org

A significant one-pot synthesis for 2-substituted benzofurans has been developed that begins with (trimethylsilyl)acetylene. nih.govresearchgate.netgrafiati.com This method involves a sequence of a Sonogashira C-C coupling with iodoarenes, followed by a C-Si bond cleavage, and a subsequent tandem C-C/C-O bond-forming reaction with a 2-iodophenol. nih.govresearchgate.netgrafiati.com The entire sequence is carried out in a single vessel, often enhanced by ultrasound irradiation, using a 10% Pd/C-CuI-PPh₃-Et₃N catalytic system in methanol, followed by the addition of potassium carbonate in aqueous methanol. nih.govresearchgate.netgrafiati.com This approach provides a variety of 2-substituted benzofurans in good yields. nih.govresearchgate.net

Furthermore, the benzofuran scaffold itself can be a key component in subsequent multicomponent reactions. For instance, an efficient base-catalyzed one-pot MCR has been developed using 1-(benzofuran-2-yl)-2-bromoethan-1-one, thiosemicarbazide, and various aryl/heteryl chalcones. researchgate.net This reaction rapidly assembles novel thiazole (B1198619) derivatives appended to the benzofuran core, demonstrating the utility of the pre-formed heterocycle in building molecular complexity. researchgate.net

Table 3: Examples of One-Pot and Multicomponent Syntheses

| Reaction Type | Starting Materials | Key Reagents | Product Class | Citation |

|---|---|---|---|---|

| Sequential One-Pot Synthesis | (Trimethylsilyl)acetylene, Iodoarenes, 2-Iodophenol | 10% Pd/C-CuI-PPh₃-Et₃N, K₂CO₃ | 2-Substituted Benzofurans | nih.govresearchgate.netgrafiati.com |

| One-Pot Multicomponent Reaction | 1-(Benzofuran-2-yl)-2-bromoethan-1-one, Thiosemicarbazide, Chalcones | Base catalyst | 4-(Benzofuran-2-yl)thiazole derivatives | researchgate.net |

Ultrasound-Assisted Synthetic Methodologies

The application of ultrasonic irradiation is a green chemistry technique known to accelerate reactions, increase yields, and improve efficiency. nih.govuniv.kiev.ua In the context of benzofuran synthesis, ultrasound has been successfully applied to one-pot and sequential methods. nih.govresearchgate.net

A notable example is the ultrasound-assisted one-pot synthesis of 2-substituted benzofurans. nih.govresearchgate.netgrafiati.com This method involves the coupling of (trimethylsilyl)acetylene with iodoarenes, followed by desilylation and a final coupling with 2-iodophenol under ultrasonic irradiation. nih.govresearchgate.net The use of ultrasound facilitates the sequential C-C coupling, C-Si bond cleavage, and the tandem C-C/C-O bond formation, leading to good yields of the desired products in a shorter time frame compared to conventional heating methods. nih.govresearchgate.netuniv.kiev.ua This methodology highlights a significant advancement in creating the 2-substituted benzofuran framework efficiently. nih.govresearchgate.netgrafiati.com Another application involves the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) from 1-(2'-hydroxy-phenyl)-3-phenyl-propenones using copper acetate (B1210297) in ethanol, where ultrasound irradiation leads to faster reactions and higher yields. univ.kiev.ua

Table 4: Ultrasound-Assisted Synthesis of Benzofuran Derivatives

| Reaction | Reactants | Catalyst/Reagents | Conditions | Advantages | Citation |

|---|---|---|---|---|---|

| One-Pot Synthesis of 2-Substituted Benzofurans | (Trimethylsilyl)acetylene, Iodoarenes, 2-Iodophenol | 10% Pd/C-CuI-PPh₃-Et₃N, K₂CO₃ | Ultrasound irradiation in MeOH | Good yields, sequential reaction efficiency. | nih.govresearchgate.netgrafiati.com |

| Synthesis of Aurones | 1-(2'-Hydroxy-phenyl)-3-phenyl-propenones | Copper acetate | Ultrasound irradiation in Ethanol | Faster reaction, higher yields than conventional methods. | univ.kiev.ua |

Mechanistic Elucidations in 2 Trimethylsilyl Benzofuran Chemistry

Investigation of Key Reaction Intermediates

The transformations involving 2-(trimethylsilyl)benzofuran and its precursors are often mediated by highly reactive intermediates. These transient species, which include metal-organic complexes, organic species, and radical ions, dictate the course and outcome of the reactions.

Role of Metal-Complex Intermediates (e.g., Palladium, Gold, Copper)

Transition metals play a pivotal role in catalyzing the synthesis and functionalization of benzofurans. Palladium, gold, and copper complexes are frequently employed, each exhibiting unique modes of action and forming critical intermediates that facilitate bond formation.

Palladium Complexes: Palladium catalysis is a cornerstone for C-C bond formation, particularly in cross-coupling reactions. semanticscholar.orgsemanticscholar.org In the context of benzofuran (B130515) synthesis, palladium-catalyzed processes like the Sonogashira coupling are prominent. researchgate.net A common mechanistic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a copper acetylide and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. semanticscholar.org In some instances, palladium catalysts are used in tandem with copper for one-pot syntheses that proceed through coupling and cyclization sequences. researchgate.netsemanticscholar.org

Gold Complexes: Gold catalysts, particularly Au(I) complexes, are known for their carbophilicity, effectively activating π-systems like alkynes for nucleophilic attack. nih.govsemanticscholar.org In a cooperative gold/photoredox-catalyzed reaction, 2-[(trimethylsilyl)ethynyl]phenol undergoes a two-fold arylation to yield 2,3-diarylbenzofurans. nih.gov The trimethylsilyl (B98337) group appears to be important in this transformation, as terminal alkynes gave poor yields. nih.gov Gold-catalyzed hydroalkoxylation of alkynes can also generate enol-ether intermediates that lead to benzofuran structures. nih.gov

Copper Complexes: Copper is often used as a co-catalyst in palladium-mediated reactions, such as the Sonogashira coupling, where it facilitates the formation of a copper acetylide intermediate. semanticscholar.orgnih.govacs.org Copper can also act as the primary catalyst. For example, copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives can yield benzofurans. nih.gov In some proposed mechanisms, a copper catalyst initiates radical transfer to form an intermediate that undergoes cyclization and oxidation to furnish the benzofuran ring. nih.govacs.org

| Catalyst System | Precursor(s) | Key Intermediate(s) | Reaction Type | Ref. |

| Pd(0)/Cu(I) | 2-Iodophenol (B132878), Terminal Alkyne | Pd(II)-aryl complex, Copper acetylide | Sonogashira Coupling/Cyclization | semanticscholar.org |

| Gold/Photoredox | 2-[(trimethylsilyl)ethynyl]phenol | Gold-activated alkyne | Two-fold Arylation | nih.gov |

| Cu(I) | 2-Fluorophenylacetylene | Copper-alkyne complex | Hydration/Annulation | nih.gov |

Organic Intermediate Species (e.g., Vinylidene, Aryne, Sulfonium Ylides, Quinone Methides, Oxocarbenium Ions)

Beyond metal-bound species, purely organic intermediates are crucial in many synthetic routes toward the benzofuran core.

Aryne Intermediates: Arynes are highly reactive, strained intermediates that can be trapped to form complex molecules. The in-situ generation of arynes from o-(trimethylsilyl)aryl triflates using a fluoride (B91410) source provides a pathway to benzofurans. The aryne intermediate undergoes insertion into the C=O π-bond of formamides, followed by further reactions to yield the benzofuran structure. nih.gov

Sulfonium Ylides: Sulfur ylides serve as effective and safe carbene precursors. The synthesis of benzofurans has been achieved through the reaction of sulfur ylides with ortho-hydroxy aryl alkynes under catalyst-free conditions. nih.govresearchgate.net The proposed mechanism involves a cascade of isomerization, nucleophilic addition, cyclization, and aromatization. researchgate.net

Quinone Methides: Ortho-quinone methides (o-QMs) are reactive intermediates used in the synthesis of various heterocyclic compounds, including 2,3-dihydrobenzofurans. acs.org They are typically generated in situ and act as electrophilic partners. In a [4+1] annulation reaction, o-QMs react with in-situ generated ammonium (B1175870) ylides to produce the 2,3-dihydrobenzofuran (B1216630) skeleton with high diastereoselectivity. nih.gov The reaction is believed to proceed via a Michael-type addition of the ylide to the o-QM, followed by intramolecular nucleophilic substitution. acs.org

Oxocarbenium Ions: In Brønsted acid-mediated syntheses, an oxocarbenium ion can be a key intermediate. For instance, the treatment of o-alkynylphenols with triflic acid can lead to the protonation of a vinylogous ester, forming an oxocarbenium ion. This intermediate then facilitates the subsequent cyclization to yield the benzofuran ring. nih.gov

| Intermediate | Precursor(s) | Generation Method | Subsequent Reaction | Ref. |

| Aryne | o-(Trimethylsilyl)aryl triflate | Fluoride-induced elimination | Insertion into C=O bond | nih.gov |

| Sulfonium Ylide | Sulfonium Salt | Base | Cascade with o-hydroxy aryl alkyne | researchgate.net |

| o-Quinone Methide | Phenolic Mannich Base | Base-induced desamination | [4+1] Annulation with ylides | acs.orgnih.gov |

| Oxocarbenium Ion | o-Alkynylphenol derivative | Brønsted acid (TfOH) protonation | Intramolecular cyclization | nih.gov |

Silyl (B83357) Radical Intermediates

While silyl groups are central to the chemistry of this compound, the involvement of silyl radical intermediates in its direct transformations is not extensively documented in the reviewed literature. Photochemical studies on related compounds, such as acylsilanes, show that irradiation can induce a 1,2-shift of a silyl group to form siloxycarbene intermediates, but this proceeds from an excited state rather than through a distinct silyl radical pathway. nih.gov Other photochemical routes to benzofurans have been proposed to proceed via aryl cation intermediates rather than silyl radicals. researchgate.net

Detailed Mechanistic Pathways of Benzofuran Formation

The assembly of the benzofuran ring from various precursors involves fundamental organometallic and organic reaction steps. Understanding these pathways is key to controlling selectivity and improving reaction efficiency.

Oxidative Addition and Reductive Elimination Mechanisms

Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed cross-coupling reactions that form C-C and C-heteroatom bonds. wikipedia.orglibretexts.orglibretexts.org

In a typical palladium-catalyzed cycle for benzofuran synthesis, a low-valent metal center, usually Pd(0), undergoes oxidative addition with an organohalide (e.g., an o-iodophenol). semanticscholar.org This step increases the oxidation state and coordination number of the metal, forming a Pd(II) species. libretexts.org Following a transmetalation step (for example, with a copper acetylide), the two organic fragments are brought together on the palladium center. The cycle concludes with reductive elimination, where the two fragments are joined to form a new bond, releasing the final product and regenerating the catalytically active Pd(0) species. semanticscholar.orglibretexts.org This sequence is crucial for reactions like Suzuki and Sonogashira couplings that are used to construct substituted benzofurans. semanticscholar.orgsemanticscholar.org Similar mechanistic steps have also been demonstrated for gold complexes. bris.ac.uk

Electrophilic and Nucleophilic Addition Processes

Addition reactions are central to the formation of the furan (B31954) ring in benzofuran synthesis. These can be broadly categorized based on whether the initial attack is by an electrophile or a nucleophile.

Electrophilic Processes: Electrophilic cyclization is a common strategy where an external electrophile attacks the alkyne or alkene moiety of a precursor, triggering ring closure. For example, an environmentally benign dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) salt can act as an electrophile to induce the cyclization of o-alkynyl anisoles, forming 2,3-disubstituted benzofurans. rsc.org The reaction proceeds through the attack of the electrophile on the alkyne, followed by the intramolecular attack of the ether oxygen to close the ring.

Nucleophilic Processes: Nucleophilic addition is perhaps the more common pathway in benzofuran synthesis. In many metal-catalyzed reactions, the role of the catalyst is to activate a π-system toward nucleophilic attack. nih.gov For instance, a gold(I) catalyst can coordinate to an alkyne, making it more electrophilic and susceptible to intramolecular attack by a nearby phenol (B47542) group. nih.gov Similarly, nickel-catalyzed syntheses can involve the intramolecular nucleophilic addition of an aryl halide moiety onto a ketone. organic-chemistry.org The reaction between sulfur ylides and o-hydroxy aryl alkynes also relies on the nucleophilic character of the ylide. researchgate.net

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. In the context of this compound chemistry, while direct examples of bromine shifts or Brook rearrangements originating from the intact this compound scaffold are not extensively documented in readily available literature, the principles of these rearrangements can be applied to its derivatives.

A notable example is the nih.govresearchgate.net-Wittig rearrangement , a type of nih.govresearchgate.net-sigmatropic shift, which involves the conversion of an allylic ether to a homoallylic alcohol under basic conditions. While not directly involving this compound as the starting material, this rearrangement is a powerful tool for carbon-carbon bond formation and can be envisioned in synthetic sequences starting from functionalized this compound derivatives. The reaction proceeds through a concerted, five-membered cyclic transition state, which allows for a high degree of stereocontrol. The stereochemical outcome is predictable, with the E-alkene generally favoring the formation of the anti product, while the Z-alkene favors the syn product.

The Brook rearrangement , another prominent sigmatropic shift, involves the intramolecular migration of a silyl group from a carbon to an oxygen atom. This process is typically base-catalyzed and is driven by the formation of a strong silicon-oxygen bond. Although specific instances involving a oregonstate.edunih.gov-Brook rearrangement with this compound are not commonly reported, the fundamental mechanism provides a conceptual framework for potential transformations of its derivatives bearing appropriate functional groups.

Radical-Mediated Cyclizations

Radical-mediated cyclizations offer a powerful method for the construction of cyclic and polycyclic systems. While the direct participation of this compound in such cyclizations is not extensively detailed, the synthesis of the broader benzofuran class of compounds often employs radical cyclization strategies. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to a π-system, leading to the formation of a new ring.

For instance, the synthesis of benzofuran derivatives can be achieved through a cascade radical cyclization. nih.govresearchgate.net This approach often involves a single-electron transfer (SET) to initiate the formation of a radical, which then undergoes a series of cyclization and coupling steps to yield the final product. nih.govresearchgate.net The high reactivity and fleeting nature of radical intermediates make these reactions powerful tools for rapid increases in molecular complexity.

Cascade and Domino Reaction Pathways

Cascade and domino reactions are highly efficient processes that involve two or more sequential transformations in a single synthetic operation without the isolation of intermediates. These reactions are characterized by their high atom and step economy. The synthesis of functionalized benzofurans frequently utilizes such pathways. nih.gov

One example involves a palladium-catalyzed domino reaction for the synthesis of 2-benzofuran-2-ylacetamides. This process begins with a Pd(0)-catalyzed deallylation, followed by a Pd(II)-catalyzed aminocarbonylative heterocyclization. While this specific example does not start with this compound, it illustrates the type of complex transformations that can be designed around the benzofuran core.

Another approach involves a DMAP-mediated tandem cyclization reaction to synthesize benzofuran derivatives. nih.gov These cascade sequences can lead to the formation of complex spirocyclic systems and demonstrate the versatility of benzofuran precursors in intricate synthetic routes.

Stereochemical Aspects and Regioselectivity in Synthesis

The control of stereochemistry and regioselectivity is paramount in the synthesis of complex organic molecules. In the context of benzofuran chemistry, these aspects are influenced by the substitution pattern of the aromatic ring and the nature of the reacting partners.

Regioselectivity in electrophilic aromatic substitution of benzofurans is a well-studied area. The outcome of such reactions is dictated by the stability of the intermediate carbocation (the sigma complex). Attack at the C2 position of the benzofuran ring leads to a benzylic-type carbocation, where the positive charge is stabilized by the adjacent benzene (B151609) ring. Conversely, attack at the C3 position allows for stabilization of the positive charge by the lone pair of electrons on the oxygen atom. The interplay of these stabilizing effects, influenced by the specific electrophile and reaction conditions, determines the regiochemical outcome. For benzofuran itself, electrophilic substitution often shows a preference for the C2 position. The presence of a trimethylsilyl group at the C2 position would be expected to strongly influence the regioselectivity of subsequent reactions, potentially directing incoming electrophiles to other positions on the benzofuran ring system through steric hindrance or electronic effects.

Stereoselectivity is a critical consideration in reactions that create new chiral centers. In the synthesis of substituted benzofurans, achieving high stereocontrol is often a key challenge. Asymmetric conjugate addition reactions of benzofuran-2-ones, for example, have been shown to proceed with high enantioselectivity when employing suitable chiral catalysts. nih.gov While specific studies on the stereoselective synthesis of this compound are not abundant, the principles of asymmetric catalysis are broadly applicable to the synthesis of its chiral derivatives. The choice of catalyst and reaction conditions can be tailored to favor the formation of a specific stereoisomer.

Below is a table summarizing the types of reactions discussed and their key mechanistic features.

| Reaction Type | Key Mechanistic Features | Stereochemical/Regiochemical Control |

| nih.govresearchgate.net-Wittig Rearrangement | Concerted, five-membered cyclic transition state. | High stereocontrol based on alkene geometry (E -> anti, Z -> syn). |

| Brook Rearrangement | Intramolecular silyl migration from carbon to oxygen; base-catalyzed. | Driven by Si-O bond formation. |

| Radical-Mediated Cyclization | Generation of a radical followed by intramolecular addition to a π-system. | Can lead to complex polycyclic structures. |

| Cascade/Domino Reactions | Sequential transformations in a single step without isolation of intermediates. | High atom and step economy. |

| Electrophilic Aromatic Substitution | Formation of a stable carbocation intermediate (sigma complex). | Regioselectivity is determined by the relative stability of intermediates from attack at different positions. |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity. | Enables the synthesis of specific stereoisomers. |

Reactivity and Synthetic Transformations of 2 Trimethylsilyl Benzofuran

Silicon-Directed Reactivity and Functionalization

The trimethylsilyl (B98337) group is not merely a passive substituent; it actively participates in and directs the chemical behavior of the benzofuran (B130515) molecule. Its electropositive nature and steric bulk, combined with the lability of the C-Si bond under specific conditions, make it an invaluable tool for synthetic chemists.

The carbon-silicon bond in 2-(trimethylsilyl)benzofuran can be selectively cleaved, allowing for the introduction of various functional groups in a process known as ipso-substitution. This desilylation can be triggered by different reagents, enabling orthogonal functionalization where the silyl (B83357) group acts as a placeholder that can be replaced at a desired stage of a synthetic sequence.

Key desilylation methods include:

Protodesilylation: Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), efficiently replaces the trimethylsilyl group with a hydrogen atom. This reaction is useful for unmasking the C-2 position after it has served its purpose as a directing or protecting group.

Halodesilylation: Electrophilic halogenating agents, like iodine monochloride (ICl), N-bromosuccinimide (NBS), or bromine (Br₂), react with this compound to replace the TMS group directly with a halogen atom (I, Br). This provides a direct route to 2-halobenzofurans, which are valuable precursors for cross-coupling reactions.

Acyl- and Formyldesilylation: Under Friedel-Crafts conditions, an acyl or formyl group can substitute the TMS group, yielding 2-acyl or 2-formylbenzofurans. This transformation typically involves reacting the silylated benzofuran with an acyl chloride or dichloromethyl methyl ether in the presence of a Lewis acid.

Fluoride-Mediated Desilylation: Sources of fluoride (B91410) ion, most commonly tetrabutylammonium (B224687) fluoride (TBAF), are highly effective at cleaving the C-Si bond. This process generates a transient, nucleophilic 2-benzofuranyl anion that can be trapped with various electrophiles, although this method is often used in the context of deprotection.

Table 1: Examples of Desilylation Reactions for Orthogonal Functionalization

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Protodesilylation | Trifluoroacetic Acid (TFA) | Benzofuran |

| Bromodesilylation | N-Bromosuccinimide (NBS) | 2-Bromobenzofuran |

| Iododesilylation | Iodine Monochloride (ICl) | 2-Iodobenzofuran |

The C-2 position of the benzofuran nucleus is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack and metalation. By installing a bulky trimethylsilyl group at this position, its inherent reactivity is masked, effectively protecting it from unwanted reactions. researchgate.net

This protection allows for reactions to be directed to other, less reactive positions. For instance, deprotonation of benzofuran with a strong base like n-butyllithium (n-BuLi) occurs preferentially at the C-2 position. However, in this compound, this position is blocked, forcing the deprotonation to occur at the next most acidic site, the C-3 position. The resulting 3-lithio-2-(trimethylsilyl)benzofuran is a versatile intermediate that can react with a wide array of electrophiles, enabling selective C-3 functionalization. researchgate.net In this capacity, the TMS group acts as a powerful regiochemical director. Once the desired modification at C-3 is complete, the TMS group at C-2 can be removed if necessary via one of the desilylation methods described previously. researchgate.net

While rearrangements of substituents on the benzofuran ring are known, such as the migration of a benzoyl group under certain Wittig conditions, the 1,2-migration of a silyl group from the C-2 to the C-3 position is not a commonly observed phenomenon for this compound under typical reaction conditions. The C(sp²)-Si bond at the C-2 position is generally stable to the conditions used for functionalizing other parts of the molecule, particularly basic conditions that promote C-3 lithiation. researchgate.net

Research has shown that the primary challenge in the lithiation of unprotected benzofurans is not silyl migration, but rather "anion migration," where a lithiated species at a different position can rearrange to the more stable 2-lithiobenzofuran. The presence of a silyl group at C-2 effectively prevents this unwanted anion migration, thereby stabilizing the desired lithiated intermediate for subsequent reactions. researchgate.net

Functionalization at Various Positions of the Benzofuran Core

The strategic use of the 2-trimethylsilyl group unlocks pathways to functionalize not only the furan (B31954) ring but also the peripheral benzene (B151609) ring, providing access to a diverse library of substituted benzofuran derivatives.

As discussed, the TMS group is the key to accessing both the C-2 and C-3 positions selectively.

C-2 Functionalization: This is primarily achieved through ipso-substitution reactions. The TMS group is not just a leaving group; it activates the C-2 position towards electrophilic substitution. Friedel-Crafts acylation, for example, proceeds smoothly to introduce ketone functionalities at the C-2 position. Similarly, halodesilylation provides a clean and high-yielding route to 2-halobenzofurans, which are versatile building blocks for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.

C-3 Functionalization: The most robust method for C-3 functionalization relies on the directing effect of the 2-TMS group. researchgate.net The process involves the deprotonation of this compound at the C-3 position using a strong base, followed by quenching the resulting organometallic intermediate with an electrophile. This strategy has been successfully employed to introduce a wide variety of substituents.

Table 2: Examples of C-3 Functionalization Directed by the 2-TMS Group

| Step 1: Base | Step 2: Electrophile | C-3 Substituent |

|---|---|---|

| n-BuLi | Iodomethane (CH₃I) | Methyl (-CH₃) |

| n-BuLi | Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl (-CH(OH)Ph) |

| n-BuLi | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

When the more reactive C-2 and C-3 positions of the benzofuran core are blocked, functionalization can be directed to the benzene portion of the molecule. The presence of a bulky 2-trimethylsilyl group can sterically hinder approaches to the C-7 position, influencing the regioselectivity of electrophilic aromatic substitution reactions. Generally, the furan ring acts as an activating group, directing electrophiles to the benzene ring. The C-5 position is often a favored site for electrophilic attack when C-2 and C-3 are occupied.

Furthermore, the silyl protecting group strategy can be extended to direct metalation on the benzene ring. For the related benzothiophene (B83047) system, a bulky 2-triisopropylsilyl group has been shown to direct lithiation specifically to the C-7 position. researchgate.net A similar strategy can be envisioned for this compound, where directed ortho-metalation could provide a route to C-7 functionalized derivatives, which are often challenging to synthesize by other means. Subsequent reaction with an electrophile would install a substituent at the C-7 position, and the C-2 silyl group could be retained or removed as needed.

Cycloaddition Reactions Involving this compound Derivatives

Cycloaddition reactions offer a powerful method for constructing cyclic compounds. In the context of benzofuran derivatives, the 2,3-double bond can participate as a dienophile in [4+2] cycloadditions or as a component in [2+2] photocycloadditions. The presence of a trimethylsilyl group at the C2 position sterically and electronically influences the course of these reactions.

The benzofuran scaffold can participate in Diels-Alder [4+2] cycloaddition reactions where the 2,3-π system acts as the dienophile. This reactivity is particularly pronounced in dearomative processes when the benzofuran contains electron-withdrawing groups. While specific examples detailing the Diels-Alder reactivity of this compound are not extensively documented, the general principles of benzofuran chemistry apply. The trimethylsilyl group is known to be sterically hindering and has a weak electron-donating effect through hyperconjugation. This would likely influence the regioselectivity and rate of the cycloaddition, potentially directing incoming dienes to the less hindered C3 position and slightly altering the electronic properties of the dienophile system.

Photochemical [2+2] cycloadditions represent a key method for the synthesis of cyclobutane (B1203170) rings. These reactions typically occur between two unsaturated components upon irradiation with UV light. The 2,3-double bond of the benzofuran ring can react with alkenes to form fused cyclobutane adducts. Although the literature does not provide extensive examples specifically involving this compound, the reaction is well-established for other benzofuran derivatives. The trimethylsilyl substituent would be expected to exert significant steric control over the stereochemical outcome of the cycloaddition, favoring pathways that minimize steric repulsion in the transition state.

Cross-Coupling Reactions of this compound Derivatives

The this compound scaffold is a valuable precursor for various palladium-catalyzed cross-coupling reactions. The C-Si bond, while stable, can be readily converted into more reactive functionalities, such as halides or boronic esters, or in some cases, participate directly in coupling protocols like the Hiyama coupling.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. While direct coupling of the C-Si bond (a Hiyama coupling) is possible, it is often less efficient for simple trimethylsilyl groups. organic-chemistry.orgwikipedia.org A more common and highly effective strategy involves the prior conversion of this compound into a more reactive coupling partner.

A key transformation is the ipso-substitution of the trimethylsilyl group with an iodine atom. This reaction proceeds cleanly and in high yield upon treatment with an electrophilic iodine source, such as iodine monochloride (ICl), to furnish 2-iodobenzofuran. This intermediate is an excellent substrate for subsequent Suzuki-Miyaura coupling with a wide array of aryl- or vinylboronic acids. This two-step sequence provides a versatile route to diverse 2-substituted benzofuran derivatives.

| Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 92 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 88 |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | THF | 85 |

The formation of C-O bonds via cross-coupling provides access to aryl ethers, which are prevalent in many natural products and pharmaceuticals. Similar to the Suzuki-Miyaura coupling, this compound serves as a valuable starting material. The synthetic strategy again relies on the initial conversion of the C-Si bond to a C-X (X = I, Br) bond. The resulting 2-halobenzofuran can then participate in palladium-catalyzed C-O coupling reactions, such as the Buchwald-Hartwig etherification, with various alcohols and phenols. wikipedia.orgjk-sci.comorganic-chemistry.orgyoutube.com This methodology allows for the synthesis of a diverse range of 2-alkoxy- and 2-aryloxybenzofurans.

| Coupling Partner (R-OH) | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenol (B47542) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 89 |

| Methanol | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 78 |

| tert-Butanol | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 82 |

| 4-Cresol | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 91 |

Computational and Theoretical Investigations of 2 Trimethylsilyl Benzofuran Systems

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO Energy)

The electronic properties of a molecule are fundamental to its reactivity and are often described using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). mdpi.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

In benzofuran (B130515) systems, the introduction of a trimethylsilyl (B98337) group at the C2 position influences the electronic distribution. Theoretical calculations, such as those performed using Density Functional Theory (DFT), can precisely quantify these effects. physchemres.org For instance, the silicon atom can participate in σ-π conjugation, affecting the energy levels of the frontier orbitals. These calculations help in understanding how the silyl (B83357) group modulates the electronic nature of the benzofuran core.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of a molecule's behavior. irjweb.com These include chemical potential (μ), global hardness (η), and the electrophilicity index (ω). irjweb.comnih.gov Such parameters are invaluable for predicting how 2-(trimethylsilyl)benzofuran will interact with other reagents.

Table 1: Global Reactivity Descriptors from FMO Analysis

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from a system. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT Studies)

Quantum chemical calculations are instrumental in mapping the intricate pathways of chemical reactions. DFT studies, in particular, allow for the modeling of transition states, intermediates, and reaction energy profiles, providing a detailed picture of the reaction mechanism that is often inaccessible through experimental means alone. pku.edu.cnresearchgate.net

For silylated benzofurans, these calculations can elucidate mechanisms such as dearomatization silylation. nih.gov This reaction involves the addition of a silyl radical to the benzofuran ring, followed by the cleavage of the endocyclic C(2)-O bond. nih.govresearchgate.net DFT calculations can model the potential energy surface of this process, identifying the transition state structures and calculating the activation barriers for each step. pku.edu.cn Mechanistic experiments, supported by these theoretical studies, suggest that such transformations may proceed through radical/single-electron transfer and nih.govnih.gov-Brook rearrangement processes. nih.gov

Furthermore, computational methods can explain the regioselectivity observed in reactions involving benzofuran derivatives. By calculating local reactivity descriptors like Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack, researchers can predict and rationalize reaction outcomes. nih.gov For example, in the reduction of 2,3-disubstituted benzofurans, local electrophilicity (ωk) has been shown to be a useful parameter for explaining the selectivity of the reaction. nih.gov

Prediction of Spectroscopic Parameters to Aid Structural Assignment

A significant application of computational chemistry is the prediction of spectroscopic data to aid in the structural characterization of newly synthesized compounds. nih.gov Theoretical calculations can generate predicted spectra (e.g., FT-IR, Raman, NMR, and UV-Vis) that can be compared with experimental results to confirm the proposed structure of a molecule like this compound. researchgate.netnih.gov

DFT methods are commonly used to calculate vibrational frequencies, which correspond to the peaks in an IR or Raman spectrum. mdpi.com While calculated frequencies often exhibit systematic errors, they can be corrected using scaling factors, leading to excellent agreement with experimental data. Similarly, NMR chemical shifts (¹H, ¹³C, ²⁹Si) can be predicted with high accuracy, aiding in the assignment of complex spectra.

The Quantum Chemistry-based Electron Ionization Mass Spectra (QCEIMS) method is another powerful tool for predicting the fragmentation patterns of molecules in a mass spectrometer. escholarship.org This approach has been successfully applied to trimethylsilylated compounds, showing good similarity between in-silico generated spectra and experimental library spectra. escholarship.org Such predictive capabilities are crucial for identifying unknown metabolites and confirming the structures of silylated derivatives in complex mixtures. escholarship.orgmdpi.com

Table 2: Comparison of Theoretical and Experimental Data (Illustrative Example)

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

|---|---|---|

| FT-IR | C=C stretching frequency | ~1600 cm⁻¹ |

| ¹³C NMR | Chemical shift of C2 | Varies based on method |

| ¹H NMR | Chemical shift of Si-(CH₃)₃ | ~0.3 ppm |

Aromaticity and Conformational Stability Studies of Silylated Benzofurans

Aromaticity is a key concept describing the unusual stability of cyclic, planar, and conjugated systems with [4n+2] π-electrons. masterorganicchemistry.com The benzofuran moiety is aromatic, a property that significantly influences its chemical behavior. researchgate.net The introduction of a trimethylsilyl group at the C2 position can perturb the π-electron system of the benzofuran ring. Computational studies can quantify this effect by calculating aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), to assess any changes in aromatic character.

Reactions that involve the dearomatization of the benzofuran ring, such as certain silylation processes, are energetically costly due to the loss of aromatic stabilization energy. researchgate.net Theoretical calculations can quantify this energy barrier and provide insight into the reaction conditions required to overcome it.

Furthermore, computational methods are used to study the conformational landscape of this compound. The rotation around the C(2)-Si single bond is associated with a specific energy profile. By performing a relaxed potential energy surface scan, the most stable (lowest energy) conformation of the molecule can be identified, along with the energy barriers for rotation between different conformers. This information is crucial for understanding the molecule's three-dimensional structure and how its shape influences its interactions and reactivity.

Advanced Spectroscopic and Analytical Methodologies for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "2-(Trimethylsilyl)benzofuran". A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of "this compound" provides information about the chemical environment of the protons. The trimethylsilyl (B98337) (TMS) group protons typically appear as a sharp singlet in the upfield region, around 0.3 ppm, due to the electropositive nature of silicon. The protons on the benzofuran (B130515) ring system will resonate in the aromatic region, generally between 7.0 and 7.8 ppm. The specific chemical shifts and coupling patterns of the aromatic protons are influenced by the position of the TMS group and any other substituents on the benzene (B151609) ring. For instance, the proton at position 3 of the furan (B31954) ring is expected to appear as a singlet.